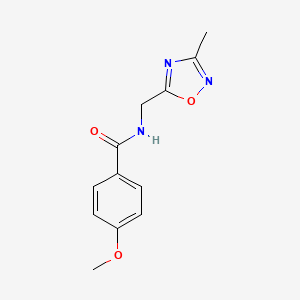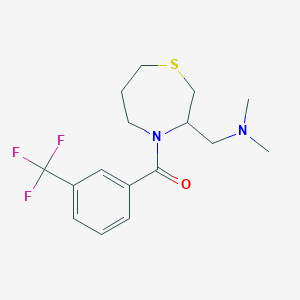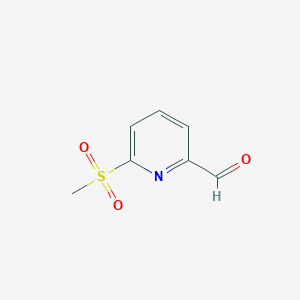
6-(Methylsulfonyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)picolinaldehyde is a chemical compound with the CAS Number: 1780013-94-6 . It has a molecular weight of 185.2 and its IUPAC name is 6-(methylsulfonyl)picolinaldehyde . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 6-(Methylsulfonyl)picolinaldehyde is C7H7NO3S . The InChI code is 1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 .Chemical Reactions Analysis
6-(Methylsulfonyl)picolinaldehyde has been used in the development of a new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral Yb III - N, N ′-dioxides was identified to be efficient under mild conditions .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)picolinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Photochemical and Electrochemical Studies
A study by Fernández et al. (2014) described the synthesis of lanthanide complexes using a derivative of picolinaldehyde, which exhibited photochemical induced isomerizations and coordination to metal centers. This research highlights the potential of such complexes in the development of materials with unique photoresponsive properties. The electrochemical properties of these complexes were also explored, showing that they are electroactive species, suggesting applications in electronic devices or sensors (Fernández et al., 2014).
Analytical Reagents
Otomo and Kodama (1973) synthesized picolinaldehyde derivatives for use as analytical reagents. They investigated the acid dissociation constants and reactions with metal ions, indicating these compounds' utility in chemical analysis and possibly in the development of new sensors or diagnostic tools (Otomo & Kodama, 1973).
Electrophosphorescent Light-Emitting Devices
Kim et al. (2011) evaluated a bis-sulfone small molecule as a host for phosphor iridium complexes in organic light-emitting devices. This study opens avenues for the use of picolinaldehyde derivatives in improving the efficiency and lowering the operational voltages of OLEDs, which are crucial for display and lighting technologies (Kim et al., 2011).
DNA Binding and Photocleavage
Research by Kawade et al. (2011) on mixed ligand cobalt(II) picolinate complexes explored their synthesis, characterization, DNA binding, and photocleavage abilities. These findings contribute to understanding how picolinaldehyde derivatives interact with biological molecules, which is critical for developing new therapeutic agents or molecular biology tools (Kawade et al., 2011).
Antioxidant Activity Assays
Ilyasov et al. (2020) discussed the reaction pathways in antioxidant capacity assays involving derivatives of picolinaldehyde. Such research is vital for developing new antioxidant compounds and understanding their mechanisms, with implications for food science, pharmacology, and materials science (Ilyasov et al., 2020).
Safety and Hazards
The safety information available indicates that 6-(Methylsulfonyl)picolinaldehyde has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.
Propriétés
IUPAC Name |
6-methylsulfonylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUTIILZUWXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)picolinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

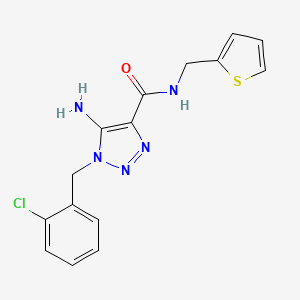
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)
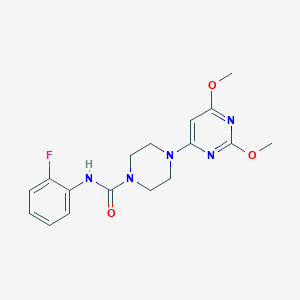
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

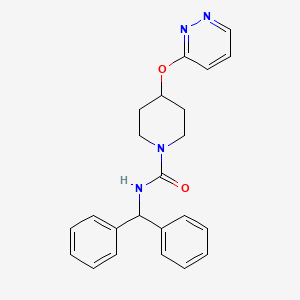

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

